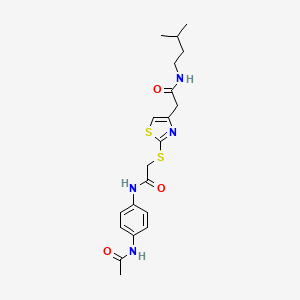
N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H26N4O3S2 and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetamidophenyl moiety and a thiazole ring, linked through a thioacetamide group. Its molecular formula is C13H17N3O3S, and it has a molecular weight of approximately 293.36 g/mol. The structural diversity allows for interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . A study focusing on similar thiazole-based compounds demonstrated significant in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound exhibited an IC50 value indicating effective inhibition of cell proliferation and induced apoptosis and autophagy in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6b | Melanoma | 5.0 | Apoptosis induction |
| 6b | Pancreatic | 7.5 | Autophagy induction |
| 6b | CML | 6.0 | Cell cycle arrest |
Neuroprotective Effects
Compounds with similar structural motifs have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a common therapeutic strategy for enhancing cholinergic neurotransmission in neurodegenerative disorders. Research indicates that thiazole-containing compounds can effectively inhibit AChE, thus potentially improving cognitive function .
Table 2: AChE Inhibition by Thiazole Compounds
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| Thiazole derivative A | 2.7 | In vitro study |
| Thiazole derivative B | 3.5 | In vitro study |
Case Studies
- In Vivo Efficacy : In a xenograft model using A375 melanoma cells, administration of the compound led to a significant reduction in tumor volume compared to control groups. This suggests that the compound not only inhibits cell proliferation in vitro but also exhibits substantial anti-tumor activity in vivo .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in apoptosis pathways. The presence of specific functional groups in the thiazole ring enhances binding affinity, thereby increasing biological activity .
Propiedades
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c1-13(2)8-9-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-15(5-7-16)22-14(3)25/h4-7,11,13H,8-10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIFNBTCJTSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














